molecular formula C11H10N6 B13988920 N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine CAS No. 16347-47-0

N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13988920
CAS No.: 16347-47-0
M. Wt: 226.24 g/mol
InChI Key: WUNPRFMUHCNVCF-UHFFFAOYSA-N
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Description

N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or ultrasonic-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall reaction time .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-one, while reduction may produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2 by binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits USP28, affecting protein levels and cellular processes such as proliferation and epithelial-mesenchymal transition (EMT) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

16347-47-0

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C11H10N6/c1-2-4-8(5-3-1)6-12-10-9-11(14-7-13-10)16-17-15-9/h1-5,7H,6H2,(H2,12,13,14,15,16,17)

InChI Key

WUNPRFMUHCNVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=NNN=C32

Origin of Product

United States

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